Journal Name:Journal of Natural Fibers
Journal ISSN:1544-0478
IF:3.507
Journal Website:http://www.tandfonline.com/toc/wjnf20/current
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:82
Publishing Cycle:
OA or Not:Not
Negative Bias-Temperature Instabilities and Low-Frequency Noise in Ge FinFETs
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-01-30 , DOI: 10.1109/tdmr.2023.3240976
Negative bias-temperature instabilities and low-frequency noise are investigated in strained Ge ${p}$ MOS FinFETs with SiO textsubscript 2/HfO textsubscript 2 gate dielectrics. The extracted activation energies for NBTI in Ge ${p}$ MOS FinFETs are smaller than for Si ${p}$ MOSFETs. Low-frequency noise magnitudes at lower temperatures are unaffected by negative-bias-temperature stress (NBTS), but increase significantly for temperatures above $\sim 230$ K. The increased noise due to NBTS is attributed primarily to the activation of oxygen vacancies and hydrogen-related defects in the SiO2 and HfO2 layers.
Detail
Categorization of PBTI Mechanisms on 4H-SiC MOSFETs by the Stress Gate Voltage and Channel Plane Orientation
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-01-09 , DOI: 10.1109/tdmr.2023.3234979
To analyze the mechanism of the positive bias temperature instability (PBTI) of 4H-SiC MOSFETs based on existing models and predict the practical PBTI lifetime in low stress operation, its possible models were classified by the magnitude of the stress gate voltage $(V_{GS\_{}stress})$ under high-temperature gate-bias (HTGB) stress and channel plane orientations: Si-face (0001), C-face (000-1), and a-face (11-20). The test samples were vertical MOSFETs with planar surface channels on the Si- or C-face and trench-sidewall channels on the a-face. The measurement-stress-measurement cycles that alternately repeat the HTGB stress and the conventional drain current - gate voltage $(I_{D}-V_{GS})$ sweep derived the gate threshold voltage shifts $({\Delta }V_{TH}$ ( $t_{s}, sweep$ )) measured after both the stress time $(t_{s})$ and the $V_{TH}$ -shift-recovery with the sweep process. These were more conspicuous on higher $V_{GS\_{}stress}$ ( $>$ approximately 35, 25, and 30 V for the Si-, C-, and a-faces, respectively) at stress temperature $(T_{stress})\,\,=$ 448 K, identified as components trapped in the gate oxide bulk of the Fowler-Nordheim tunneling electrons. For lower $V_{GS\_{}stress}$ ( $=$ 15 V), we measured ${\Delta }V_{TH} (t_{s}, t_{r})$ as a function of $t_{s}$ followed by the relaxation time $(t_{r})$ at $T_{stress}\,\,=$ 293, 448, and 573 K. ${\Delta }V_{TH} (t_{s}, t_{r})$ was analyzed by the capture/emission time (CET) mapping suitable to evaluate the barrier energy beyond which channel electron carriers are (de-)trapped on the MOS interface states. The CET map successfully illustrated the dependence of ${\Delta }V_{TH} (t_{s}, t_{r})$ on $T_{stress}$ , demonstrating negative or positive correlation owing to shallower or deeper traps, early in the relaxation phase or after long-term $t_{s}$ , respectively. This also enabled to estimate the lifetime for a defined allowable limit of ${\Delta }V_{TH} (t_{s}, t_{r})$ . When the lifetime is set to about 30 years, the reaching ${\Delta }V_{TH}$ ( $t_{s}, sweep$ ) was calculated to be approximately 70, 150, 350 mV for the Si-, C-, and a-faces, respectively, after $t_{s}\,\,=$ 1E9 s $(\approx 30$ years) at $T_{stress}\,\,=$ 448 K on $V_{GS\_{}stress}\,\,=$ 15 V.
Detail
Call for Papers for a Special Issue of IEEE Journal of the Electron Devices Society on "Materials, processing and integration for neuromorphic devices and in-memory computing"
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-12-06 , DOI: 10.1109/tdmr.2022.3223573
Prospective authors are requested to submit new, unpublished manuscripts for inclusion in the upcoming event described in this call for papers.
Detail
Cylindrical Indentation to Selectively Stress Nanoscale CMOS Transistors
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-06-24 , DOI: 10.1109/tdmr.2022.3185930
Advanced indentation techniques have been introduced to study the effects of multiple stresses on the transistor characteristics with using a cylindrical tip with various alignments. Particularly, controlling the cylinder tip orientation relative to the transistor channel direction is proposed to selectively strain the silicon channels in order to induce very different selectively controlled stresses. Several tip alignments allow to shift the stresses from uniaxial towards biaxial stress as well as to induce shear stress. Ring oscillator circuits based on NAND and NOR gates are used to monitor the stress effects on the characteristic circuit frequency as well as on the individual transistors. Finite Element simulations help to identify optimized setup properties for the targeted application. Comparison with previous indentation experiments derives the specific influence of each stress tensor component on the transistor characteristics.
Detail
Multiple Phase Change Materials Integrated Into Power Module for Normal and High Current Reliability Enhancement
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-01-12 , DOI: 10.1109/tdmr.2023.3236339
In many applications, power modules are subject to varying operating conditions and critical power cycles which cause the chip temperature to fluctuate. This will reduce the power module reliability due to thermal stresses. It can be beneficial to constrain the temperature variation through thermal management. This article proposes to integrate multiple phase change materials into the power module for such a purpose and verifies the concept by simulation of different operation scenarios. Experiment results on a power module containing two kinds of phase change materials show the superiority in reducing chip temperature at normal and high current conditions. The method can effectively reduce the chip temperature fluctuation of power modules with changing power or current level.
Detail
Guest Editorial TDMR 2021 IIRW Special Section
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-09-05 , DOI: 10.1109/tdmr.2022.3199597
For many years, the IEEE International Integrated Reliability Workshop (IIRW) has been held at the edge of Fallen Leaf Lake in California, just south of Lake Tahoe. Typically, the conference is a four-day event comprised of lively discussions, beautiful vistas, and is an unparalleled informal event that is a fertile ground for the exchange of ideas and professional networking. For 2021, just as in 2020, the conference was held virtually over a one-month period and was comprised of a blend of live video content and pre-recorded presentations. For 2022 the workshop will again be held in person at Fallen Leaf Lake.
Detail
Electromigration Performance Improvement of Metal Heaters for Si Photonic Ring Modulators
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-07-01 , DOI: 10.1109/tdmr.2022.3187822
Ring-based, resonant Si photonic (SiPho) devices are temperature sensitive and require thermal tuning for stable operation, which is accomplished with integrated metallic heaters. This paper investigates the combined electromigration (EM) and thermal performance of tungsten (W) heaters using calibrated electro-thermal finite element models. The current injectors that are used to supply the current to the heater are a known weak spot for electromigration. The presented modelling study shows the conflicting design requirements for optimal thermal performance and optimal EM performance, which results in the need of a careful trade-off, supported by experimental reliability data. Based on modelling results, new device designs are proposed with significant performance increase. Lastly, a new methodology is introduced which allows to predict the lifetime of the W-heaters, given specific operating conditions such as ambient temperature and required phase shift.
Detail
Probing the Atomic-Scale Mechanisms of Time-Dependent Dielectric Breakdown in Si/SiO2 MOSFETs (June 2022)
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2022-06-29 , DOI: 10.1109/tdmr.2022.3186232
We report on an atomic-scale study of trap generation in the initial/intermediate stages of time-dependent dielectric breakdown (TDDB) in high-field stressed (100) Si/SiO 2 MOSFETs using two powerful analytical techniques: electrically detected magnetic resonance (EDMR) and near-zero-field magnetoresistance (NZFMR). We find the dominant EDMR-sensitive traps generated throughout the majority of the TDDB process to be silicon dangling bonds at the (100) Si/SiO 2 interface ( ${ \boldsymbol {P}}_{ \boldsymbol {b} \boldsymbol {0}}$ and ${ \boldsymbol {P}}_{ \boldsymbol {b} \boldsymbol {1}}$ centers) for both the spin-dependent recombination (SDR) and trap-assisted tunneling (SDTAT) processes. We find this generation to be linked to both changes in the calculated interface state densities as well as changes in the NZFMR spectra for recombination events at the interface, indicating a redistribution of mobile magnetic nuclei which we conclude could only be due to the redistribution of hydrogen at the interface. Additionally, we observe the generation of traps known as $\boldsymbol {E}'$ centers in EDMR measurements at lower experimental temperatures via SDR measurements at the interface. Our work strongly suggests the involvement of a rate-limiting step in the tunneling process between the silicon dangling bonds generated at the interface and the ones generated throughout the oxide.
Detail
Drain Extended MOS Body Region Engineering for Switching Reliability Under Unclamped Inductive Load Conditions
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-01-17 , DOI: 10.1109/tdmr.2023.3237467
This work presents physical insights on drain extended NMOS (DeNMOS) transient switching reliability under unclamped inductive load (UIL) conditions. The dependence of UIL switching dynamics on the rate of carrier injection after parasitic bipolar junction transistor (P-BJT) triggering and subsequent space charge modulation (SCM) is demonstrated using a 2D TCAD simulation study. In DeNMOS, reduced body resistance suppresses the P-BJT while increasing the back gate bias delays the SCM. We show that the increased body contact length of the proposed DeNMOS offers the dual benefit of P-BJT mitigation and delayed SCM without degrading the DC electrical performance. Furthermore, it is shown that mitigation of P-BJT and delayed SCM enhance the turn-off reliability against thermal runaway when DeNMOS is subjected to transient switching conditions in the presence of UIL. Finally, we show that when external body resistance and bias are individually applied, they result in limited improvement in switching reliability, whereas body layout engineering could achieve optimum switching reliability. Subsequently, a comparative investigation of the body, drain and drift layout optimization techniques shows the highest enhancement in avalanche ruggedness and robustness against thermal runaway for body contact optimized DeNMOS.
Detail
White X-Ray Radiation Effects in MOS Capacitors With Atomic Layer Deposited HfO2/Al2O3 and Al2O3/HfO2/Al2O3 Gate Dielectric Stacks for High Total Doses
Journal of Natural Fibers ( IF 3.507 ) Pub Date: 2023-01-05 , DOI: 10.1109/tdmr.2023.3234325
White x-ray radiation effects in metal-oxide- semiconductor (MOS) capacitors with HfO2/Al2O3 (H/A) two-layer and Al2O3/HfO2/Al2O3 (A/H/A) three-layer gate dielectric stacks are investigated at high total dose levels of approximately 10, 50, and 100 Mrad(Si), based on capacitance-voltage (C-V) and current-voltage (I-V) measurements before and after irradiations, and the annealing behaviors at ambient temperature of the irradiated MOS capacitors are also observed over a long time. The H/A and A/H/A stacks are grown by atomic layer deposition (ALD), and have the same physical and equivalent oxide thicknesses. The C-V results indicate that the H/A and A/H/A-stack capacitors have almost an identical radiation response up to 50 Mrad(Si), and hole trapping is the main damage mechanism for the stacks. An anomalous C-V rebound for the A/H/A-stack capacitor after 100 Mrad(Si) is attributed to the existence of the potential well in the A/H/A stack, considering the continuously increased C-V shift for the H/A-stack capacitor with doses. In addition, radiation-induced interface traps lead to a significant C-V stretch-out even after 10 Mrad(Si), and multi-photon absorption is proposed for the production of the interface traps due to white x-ray irradiation at a high dose rate. Meanwhile, the I-V results show that the leakage current of the tested capacitors is increased after irradiation, and the A/H/A-stack capacitor has a much smaller leakage current than the A/H-stack capacitor, both before and after irradiation, because of its stack structure advantage in suppressing the leakage current. The primary mechanism for the leakage current is analyzed using the Frenkel-Poole model.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, TEXTILES 材料科学:纺织3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.50 14 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/jnf